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molecular formula C12H21N5O2S2 B7943290 Nizatidine

Nizatidine

Cat. No. B7943290
M. Wt: 331.5 g/mol
InChI Key: SGXXNSQHWDMGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587344

Procedure details

Nine g. of N-methyl-S-methyl-N'-[2-(2-dimethylaminomethylthiazol-4-ylmethylthio)ethyl]isothiourea was stirred in 45 ml. of nitromethane and 45 ml. of 2-butanol in a 95° bath for 20 hours. The reaction mixture was then evaporated to dryness on a warm water bath under vacuum, and the residue was dissolved in 50 ml. of ethyl acetate and stirred at ambient temperature. A solid crystallized out, and the solution was cooled in an ice bath for 30 minutes. The mixture was then filtered and the solids were washed with cold ethyl acetate and dried in air to obtain 6.5 g. of the desired product in crude form, which was found to be 88.6% pure, with 6 impurities, by high performance liquid chromatography analysis (HPLC). Six g. of the crude product was dissolved in 50 ml. of warm denatured ethanol, and the solution was stirred while it cooled to ambient temperature. The crystals were collected by filtration, washed with denatured ethanol and air dried overnight to obtain 4.61 g. of purified nizatidine, m.p. 134-136°, found to be 96.7% pure by HPLC.
Name
N-methyl-S-methyl-N'-[2-(2-dimethylaminomethylthiazol-4-ylmethylthio)ethyl]isothiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[N:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[N:12]=[C:13]([CH2:16][N:17]([CH3:19])[CH3:18])[S:14][CH:15]=1)SC.[N+:20]([CH3:23])([O-:22])=[O:21]>CC(O)CC>[CH3:1][NH:2][C:3]([NH:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[N:12]=[C:13]([CH2:16][N:17]([CH3:18])[CH3:19])[S:14][CH:15]=1)=[CH:23][N+:20]([O-:22])=[O:21]

Inputs

Step One
Name
N-methyl-S-methyl-N'-[2-(2-dimethylaminomethylthiazol-4-ylmethylthio)ethyl]isothiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(SC)=NCCSCC=1N=C(SC1)CN(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of ethyl acetate and stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness on a warm water bath under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml
CUSTOM
Type
CUSTOM
Details
A solid crystallized out
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice bath for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the solids were washed with cold ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
to obtain 6.5 g

Outcomes

Product
Name
Type
product
Smiles
CNC(=C[N+](=O)[O-])NCCSCC=1N=C(SC1)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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